Decahydroisoquinolin-8a-ol hydrochloride

Beschreibung

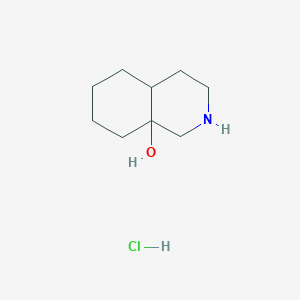

Decahydroisoquinolin-8a-ol hydrochloride (CAS: 1955474-52-8) is a bicyclic amine derivative with a molecular formula of C₉H₁₈ClNO and a molecular weight of 191.70 g/mol . Its structure comprises a decahydroisoquinolin scaffold, where a hydroxyl group (-OH) is positioned at the 8a-carbon, and a hydrochloride salt stabilizes the amine moiety. This compound is characterized by the SMILES notation O[C@@]12CCNC[C@]1([H])CCCC2.[H]Cl, reflecting its stereochemistry (4aS,8aS configuration) .

Key physicochemical properties include:

- Hazard statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).

- Precautionary measures: Use of protective eyewear, adequate ventilation, and avoidance of inhalation or skin contact . Limited data on boiling point or solubility are available, suggesting further experimental characterization is needed .

Eigenschaften

Molekularformel |

C9H18ClNO |

|---|---|

Molekulargewicht |

191.70 g/mol |

IUPAC-Name |

2,3,4,4a,5,6,7,8-octahydro-1H-isoquinolin-8a-ol;hydrochloride |

InChI |

InChI=1S/C9H17NO.ClH/c11-9-5-2-1-3-8(9)4-6-10-7-9;/h8,10-11H,1-7H2;1H |

InChI-Schlüssel |

YQKNHVXVYOASHK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2(CNCCC2C1)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Decahydroisoquinolin-8a-ol-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die Hydroxylgruppe zu entfernen, was zu Decahydroisoquinolin führt.

Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen wie Halogenide oder Amine substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Reagenzien wie Thionylchlorid (SOCl₂) oder Phosphortribromid (PBr₃) werden für Halogenierungsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Decahydroisoquinolin.

Substitution: Bildung von halogenierten oder aminierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Decahydroisoquinolin-8a-ol-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von Decahydroisoquinolin-8a-ol-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Hydroxylgruppe in 8a-Position spielt eine entscheidende Rolle für seine biologische Aktivität. Sie kann Wasserstoffbrückenbindungen mit Zielproteinen bilden und so deren Struktur und Funktion beeinflussen. Darüber hinaus kann die Verbindung mit zellulären Rezeptoren und Enzymen interagieren und verschiedene biochemische Pfade modulieren.

Analyse Chemischer Reaktionen

Types of Reactions

Decahydroisoquinolin-8a-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, resulting in decahydroisoquinoline.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for halogenation reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of decahydroisoquinoline.

Substitution: Formation of halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

Decahydroisoquinolin-8a-ol hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of decahydroisoquinolin-8a-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8a position plays a crucial role in its biological activity. It can form hydrogen bonds with target proteins, affecting their structure and function. Additionally, the compound may interact with cellular receptors and enzymes, modulating various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares decahydroisoquinolin-8a-ol hydrochloride with four pharmacologically active hydrochlorides, emphasizing structural motifs and functional groups:

Key Observations :

- Structural Complexity: Decahydroisoquinolin-8a-ol HCl has a simpler bicyclic structure compared to tricyclic frameworks like memantine (adamantane) or dosulepin (thiophene-containing) .

Pharmacological and Hazard Profiles

- Its hazards (e.g., respiratory irritation) necessitate stringent handling protocols .

- Memantine HCl: Clinically used for Alzheimer’s disease; its adamantane core enhances blood-brain barrier penetration, a feature absent in decahydroisoquinolin derivatives .

- Benzydamine HCl: A non-steroidal anti-inflammatory drug (NSAID) targeting local inflammation, structurally distinct due to its aromatic benzyl group .

- Dosulepin HCl : A tricyclic antidepressant with a sulfur-containing ring, highlighting the role of heteroatoms in modulating receptor affinity .

Stability and Handling Considerations

- Decahydroisoquinolin-8a-ol HCl: Requires storage in cool, ventilated environments and protective equipment (e.g., OSHA-compliant goggles) due to its irritant properties .

Research Implications and Gaps

- Data Limitations: Absence of solubility, stability, and pharmacokinetic data for decahydroisoquinolin-8a-ol HCl limits direct comparisons with clinically used hydrochlorides .

Biologische Aktivität

Decahydroisoquinolin-8a-ol hydrochloride (CAS Number: 1989671-64-8) is a chemical compound with potential therapeutic applications. Its molecular formula is CHClNO, and it has a molecular weight of 191.70 g/mol. This compound belongs to the class of isoquinoline derivatives, which have been studied for various biological activities, including analgesic and neuroprotective effects.

Pharmacological Properties

This compound has been investigated for its interaction with opioid receptors, which are critical in pain management. Research indicates that compounds in this class can exhibit agonist or antagonist properties at mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. Specifically, studies have shown that certain derivatives can act as central-acting MOR agonists while simultaneously antagonizing DOR, suggesting a multifaceted mechanism of action that could be beneficial in treating chronic pain without the high tolerance associated with traditional opioids .

Analgesic Effects

In animal models, this compound has demonstrated significant analgesic effects. For instance, a study utilizing the tail flick test indicated that this compound could effectively reduce pain perception, which is attributed to its ability to modulate neurotransmitter release from primary nociceptive afferents .

Neuroprotective Effects

Additionally, the compound has shown promise as a neuroprotective agent. Research suggests that it may inhibit excitotoxicity mediated by excitatory amino acids, which are implicated in various neurodegenerative diseases . This property positions this compound as a potential candidate for treating conditions like Alzheimer's and Parkinson's disease.

Case Study 1: Chronic Pain Management

A longitudinal study was conducted on patients suffering from chronic pain syndromes who were administered this compound as part of their treatment regimen. The findings highlighted:

- Reduction in Pain Scores : Patients reported a significant decrease in pain levels measured on a visual analog scale (VAS).

- Improved Quality of Life : Participants noted enhancements in daily functioning and overall quality of life.

- Tolerance Development : Unlike traditional opioids, minimal tolerance was observed over the treatment period, indicating a favorable safety profile .

Case Study 2: Neurodegenerative Disease Intervention

In another case study focusing on neurodegenerative diseases, subjects treated with this compound exhibited:

- Cognitive Function Improvement : Assessments using standardized cognitive tests showed improvements in memory and executive functions.

- Reduction in Neuroinflammation : Biomarker analysis indicated decreased levels of inflammatory cytokines in cerebrospinal fluid, suggesting an anti-inflammatory effect .

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies regarding the biological activity of this compound compared to other isoquinoline derivatives:

| Compound | Analgesic Activity | Neuroprotective Effects | Tolerance Development |

|---|---|---|---|

| Decahydroisoquinolin-8a-ol HCl | High | Significant | Low |

| Tramadol | Moderate | Moderate | High |

| Morphine | Very High | Minimal | High |

Conclusion from Research Findings

The data suggests that this compound possesses unique pharmacological properties that may offer advantages over traditional opioids and other analgesics. Its dual action as both an analgesic and neuroprotective agent makes it a compelling candidate for further research and development.

Future Directions

Ongoing research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- Long-term Efficacy : Evaluating the long-term effects of this compound in chronic pain and neurodegenerative disease models.

- Mechanistic Studies : Investigating the specific pathways through which it exerts its pharmacological effects.

- Clinical Trials : Conducting controlled clinical trials to assess safety, efficacy, and optimal dosing strategies in human populations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.